
Panobinostat
Overview
Description
Panobinostat is a non-selective histone deacetylase inhibitor used primarily in the treatment of multiple myeloma. It is marketed under the brand name Farydak and was approved by the United States Food and Drug Administration in February 2015. Histone deacetylase inhibitors like this compound play a crucial role in regulating gene expression by modifying the acetylation status of histones, which in turn affects chromatin structure and gene transcription .
Preparation Methods
The synthesis of panobinostat involves several key steps. One common method includes the reductive amination reaction between 2-methyltryptamine hydrochloride and 4-formylcinnamic methyl ester in the presence of sodium cyanoborohydride or sodium borohydride in methanol. Another method involves the reduction of 2-chloro-1-(2-methylindol-3-yl)ethanone with boron trifluoride etherate and triethylsilane in acetonitrile to afford 3-(2-chloroethyl)-2-methylindole .
Chemical Reactions Analysis
Panobinostat undergoes several types of chemical reactions, including:
Reduction: The primary metabolic pathway involves reduction, hydrolysis, oxidation, and glucuronidation processes.
Oxidation: Cytochrome P450 enzymes, particularly CYP3A4, play a significant role in the oxidation of this compound.
Hydrolysis: Hydrolysis reactions also contribute to the metabolism of this compound
Scientific Research Applications
Panobinostat has a wide range of scientific research applications, particularly in the field of oncology. It has shown significant anti-tumor activity in various cancer cell lines, including oesophageal adenocarcinoma, squamous cell carcinoma, and pituitary neuroendocrine tumors. This compound’s ability to inhibit histone deacetylases makes it a valuable tool in epigenetic research, as it can modulate gene expression and affect cellular processes such as proliferation, differentiation, and apoptosis .
Mechanism of Action
Panobinostat exerts its effects by inhibiting multiple histone deacetylase enzymes. This inhibition leads to an increase in acetylation of histone proteins, resulting in changes to chromatin structure and gene expression. The accumulation of acetylated histones and other proteins induces cell cycle arrest and apoptosis in malignant cells. This compound also exhibits cytotoxic synergy with bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma .
Comparison with Similar Compounds
Panobinostat is often compared to other histone deacetylase inhibitors such as vorinostat and givinostat. While all three compounds inhibit histone deacetylases, this compound is considered one of the most potent inhibitors available. Its unique structure, which includes a hydroxamic acid moiety, contributes to its high potency and broad-spectrum activity against various histone deacetylase isozymes .
Similar Compounds
- Vorinostat
- Givinostat
- Diazine-based analogues of this compound
This compound’s unique ability to inhibit multiple histone deacetylase enzymes and its potent anti-tumor activity make it a valuable compound in both clinical and research settings.
Biological Activity
Panobinostat, a potent pan-deacetylase inhibitor, has emerged as a significant therapeutic agent in oncology, particularly for hematological malignancies. Its mechanism of action primarily involves the inhibition of histone deacetylases (HDACs), leading to alterations in gene expression that promote apoptosis, inhibit tumor growth, and modulate immune responses. This article delves into the biological activity of this compound, highlighting its clinical efficacy, mechanisms of action, and relevant case studies.
This compound functions by inhibiting HDACs, which are critical for the regulation of gene expression through chromatin remodeling. By preventing the deacetylation of histones, this compound enhances the acetylation status of histones and non-histone proteins, leading to:
- Increased Gene Expression : Upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.
- Immune Modulation : Alterations in immune cell function and enhancement of anti-tumor immunity.
- Inhibition of Tumor Growth : Induction of cell cycle arrest and apoptosis in cancer cells.
Multiple Myeloma
This compound has been extensively studied in multiple myeloma (MM), particularly in combination with other agents such as bortezomib and dexamethasone. The PANORAMA trials have demonstrated its efficacy:
- PANORAMA 1 Trial : In this phase III trial, this compound combined with bortezomib and dexamethasone significantly improved progression-free survival (PFS) compared to placebo (median PFS: 12.0 months vs. 8.1 months) .
- PANORAMA 2 Trial : This phase II study reported an overall response rate (ORR) of 34.5% among heavily pre-treated patients, with a clinical benefit rate of 52.7% .
Other Malignancies
This compound has shown potential in various other cancers:
- Chronic Myelogenous Leukemia (CML) : It induces apoptosis in primary CML cells through modulation of gene expression related to apoptosis and immune regulation .
- HIV Reactivation : In a clinical trial aimed at reactivating latent HIV, this compound demonstrated the ability to enhance viral expression from latently infected cells .
Case Study 1: Efficacy in Relapsed Multiple Myeloma
In a cohort study involving patients with relapsed MM who had previously undergone autologous stem cell transplantation (ASCT), this compound was administered at a dose of 45 mg three times weekly. Results indicated that 48% of patients improved their response depth after treatment. Notably, responders exhibited increased T-lymphocyte histone acetylation, highlighting the drug's pharmacodynamic effects .
Case Study 2: Combination Therapy Outcomes
A study evaluating this compound combined with lenalidomide and bortezomib reported an ORR of 44% among patients refractory to prior therapies. The combination therapy demonstrated manageable toxicity profiles while providing substantial clinical benefits .
Adverse Effects
While this compound is generally well-tolerated, it is associated with several adverse effects:
Adverse Event | Incidence (%) |
---|---|
Thrombocytopenia | 63.6 |
Diarrhea | 20.0 |
Fatigue | 20.0 |
Peripheral Neuropathy | 60 |
These side effects necessitate careful monitoring during treatment .
Q & A
Basic Research Questions
Q. What is the mechanistic basis of Panobinostat's activity in cancer therapy, and how can this be experimentally validated?
this compound inhibits histone deacetylases (HDACs), leading to chromatin remodeling and reactivation of tumor suppressor genes. Methodologically, preclinical studies validate this mechanism by measuring histone acetylation levels via Western blot or immunofluorescence in cell lines/animal models. Dose-response experiments (e.g., IC₅₀ determination) and transcriptomic profiling further confirm target engagement .
Q. How are pharmacokinetic (PK) parameters of this compound characterized in clinical trials?
PK studies typically collect plasma samples at predefined intervals post-dose to calculate key metrics:
- AUC₀–₂₄ (area under the curve): Reflects total drug exposure.
- Cₘₐₓ (maximum concentration): Indicates peak efficacy/toxicity risk.
- Half-life : Informs dosing frequency. For example, in combination trials with bortezomib/dexamethasone, this compound’s geometric mean AUC₀–₂₄ was 47.5 ng·h/mL (77% coefficient of variation, CV), and Cₘₐₓ was 8.1 ng/mL (90% CV) .
Parameter | Value (Geometric Mean) | Variability (CV%) |
---|---|---|
AUC₀–₂₄ (ng·h/mL) | 47.5 | 77% |
Cₘₐₓ (ng/mL) | 8.1 | 90% |
Advanced Research Questions
Q. How can the PICOT framework structure a clinical trial evaluating this compound in relapsed/refractory multiple myeloma?
- P (Population): Adults with relapsed/refractory multiple myeloma after ≥2 prior therapies.
- I (Intervention): this compound (20 mg oral, 3x/week) + bortezomib/dexamethasone.
- C (Comparison): Bortezomib/dexamethasone alone.
- O (Outcome): Progression-free survival (PFS) at 12 months; incidence of grade ≥3 thrombocytopenia.
- T (Time): 24-month follow-up. This framework ensures clarity in hypothesis testing and aligns endpoints with regulatory requirements .
Q. What statistical approaches address high interpatient variability in this compound exposure-response data?
- Non-linear mixed-effects modeling : Accounts for variability in PK parameters (e.g., AUC, Cₘₐₓ).
- Logistic regression : Links exposure thresholds (e.g., AUC >50 ng·h/mL) to binary outcomes (response vs. non-response).
- Time-to-event analysis : Evaluates PFS or adverse event (AE) onset relative to exposure quartiles. Adjust for covariates like renal/hepatic function or concomitant enzyme-inducing drugs (e.g., dexamethasone) .
Q. How to reconcile contradictory efficacy findings across this compound trials?
Contradictions may arise from differences in:
- Combination therapies : Dexamethasone lowers this compound exposure via CYP3A4 induction, reducing efficacy .
- Patient stratification : Prior treatment lines or genetic biomarkers (e.g., HDAC isoform expression) influence response.
- Endpoint definitions : Variability in PFS criteria or AE grading. Meta-regression can isolate these factors by pooling data from trials like PANORAMA-1 and B2207 .
Q. What challenges arise when integrating this compound data into systematic reviews?
- Heterogeneity in study designs : Combining randomized controlled trials (RCTs) with single-arm studies requires sensitivity analyses.
- Exposure variability : Adjust for differences in PK due to drug combinations (e.g., dexamethasone use reduces this compound AUC by ~20%) .
- Outcome reporting bias : Prioritize studies with standardized endpoints (e.g., International Myeloma Working Group criteria). Tools like ROBINS-I assess bias in non-randomized studies .
Q. How do enzyme-inducing agents (e.g., dexamethasone) impact this compound trial design?
Dexamethasone induces CYP3A4, reducing this compound exposure by 50% compared to single-agent trials. To mitigate:
- Dose escalation : Test higher this compound doses in combination cohorts.
- Therapeutic drug monitoring (TDM) : Adjust doses based on real-time PK data.
- Pharmacogenomic screening : Identify polymorphisms in CYP3A4/5 affecting metabolism. Future trials should avoid strong inducers or use TDM-guided dosing .
Q. What preclinical biomarkers predict this compound’s efficacy in solid tumors?
- Histone acetylation : Quantified via mass spectrometry in tumor biopsies.
- Gene expression signatures : RNA-seq to identify HDAC-sensitive pathways (e.g., apoptosis, DNA repair).
- Functional imaging : FDG-PET to assess metabolic response pre-/post-treatment. Orthotopic xenograft models with longitudinal sampling enhance translational relevance .
Q. Methodological Notes
- Referencing : Cite primary trial data (e.g., PANORAMA-1) and methodological guidelines (e.g., PICOT, systematic reviews).
- Data Integrity : Use validated assays for PK/PD endpoints and adhere to CONSORT or PRISMA reporting standards.
- Ethical Considerations : Disclose conflicts of interest and obtain informed consent for biomarker-driven trials .
Properties
IUPAC Name |
(E)-N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26/h2-11,22-23,26H,12-14H2,1H3,(H,24,25)/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOHNWQLNRZRFC-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193506 | |
Record name | Panobinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Panobinostat is a deacetylase (DAC) inhibitor. DACs, also known as histone DACs (HDAC), are responsible for regulating the acetylation of about 1750 proteins in the body; their functions are involved in many biological processes including DNA replication and repair, chromatin remodelling, transcription of genes, progression of the cell-cycle, protein degradation and cytoskeletal reorganization. In multiple myeloma, there is an overexpression of DAC proteins. Panobinostat inhibits class I (HDACs 1, 2, 3, 8), class II (HDACs 4, 5, 6, 7, 9, 10) and class IV (HDAC 11) proteins. Panobinostat's antitumor activity is believed to be attributed to epigenetic modulation of gene expression and inhibition of protein metabolism. Panobinostat also exhibits cytotoxic synergy with bortezomib, a proteasome inhibitor concurrently used in treatment of multiple myeloma. | |
Record name | Panobinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06603 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
404950-80-7 | |
Record name | Panobinostat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=404950-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Panobinostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404950807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Panobinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06603 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Panobinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-N-hydroxy-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PANOBINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9647FM7Y3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.